molecular formula C10H10ClN3S B11767674 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole

Cat. No.: B11767674
M. Wt: 239.73 g/mol
InChI Key: NBOUKYIWTADLBG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group, a hydrazinyl group, and a methyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole typically involves the reaction of 4-chloroaniline with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiazole ring. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydrazinyl group enhances its reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C10H10ClN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14)

InChI Key

NBOUKYIWTADLBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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